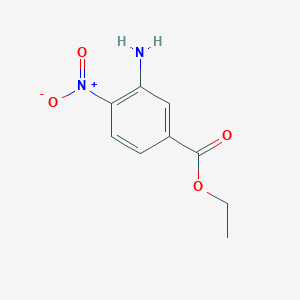

Ethyl 3-amino-4-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

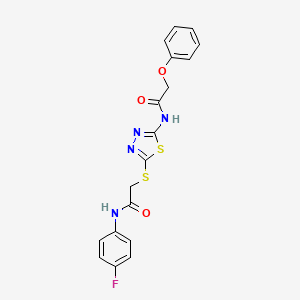

Ethyl 3-amino-4-nitrobenzoate, also known as Ethyl 4-amino-3-nitrobenzoate, is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 .

Synthesis Analysis

The synthesis of 3-amino-4-nitrobenzoic acid, a precursor to Ethyl 3-amino-4-nitrobenzoate, has been reported in the literature . The synthesis begins with the preparation of 3-acetamido-4-nitrotoluene from m-acetamidotoluene . This compound is then oxidized with potassium permanganate to yield 3-amino-4-nitrobenzoic acid . Ethyl 3-amino-4-nitrobenzoate is then prepared in 98% yield by the direct esterification of 3-amino-4-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-nitrobenzoate consists of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and four oxygen atoms .Chemical Reactions Analysis

The synthesis of Ethyl 3-amino-4-nitrobenzoate involves several chemical reactions, including acetylation, oxidation, and esterification . The acetylation of 3-amino-4-nitrotoluene yields 3-acetamido-4-nitrotoluene . This compound is then oxidized with potassium permanganate to produce 3-amino-4-nitrobenzoic acid . Finally, the 3-amino-4-nitrobenzoic acid is esterified to produce Ethyl 3-amino-4-nitrobenzoate .Physical And Chemical Properties Analysis

Ethyl 3-amino-4-nitrobenzoate has a melting point of 132 °C . The predicted boiling point is 398.5±22.0 °C, and the predicted density is 1.330±0.06 g/cm3 . The predicted pKa value is -2.52±0.10 .Wissenschaftliche Forschungsanwendungen

Synthesis and Industrial Applications

Ethyl 3-amino-4-nitrobenzoate serves as a key intermediate in various synthetic processes. A study by Qiao-yun (2012) optimized the synthesis technology of a related compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, highlighting its stability and high yield, making it suitable for industrial production (Fang Qiao-yun, 2012).

Nonlinear Optical Properties

Yan (2003) synthesized chromophores including trans-4-(N-(ethyl 4″-nitrobenzoate)-N-ethyl amino)-4′-(dimethyl amino) stilbene, exploring their nonlinear optical properties. These compounds showed significant two-photon absorption cross-sections, indicating potential applications in photonic and electronic devices (Y. Yan, 2003).

Anti-Cancer Research

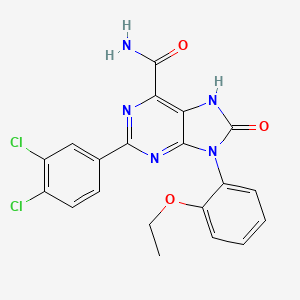

Liu et al. (2019) designed a heterocyclic compound using 4-(methylamino)-3-nitrobenzoic acid (a related compound) as a starting material. This compound showed promising in vitro anti-cancer activity against gastric cancer cell lines, suggesting the potential therapeutic application of derivatives of Ethyl 3-amino-4-nitrobenzoate in cancer treatment (L.-Z. Liu et al., 2019).

Safety And Hazards

Ethyl 3-amino-4-nitrobenzoate is classified under the GHS07 hazard class . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . In case of skin contact, it is recommended to wash off immediately with plenty of water .

Eigenschaften

IUPAC Name |

ethyl 3-amino-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNPFRZKDGTZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-nitrobenzoate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)

![3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2429939.png)

![7-(3-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429940.png)

![8-chloro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2429941.png)

![1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)